Gamma-Glutamylphenylalanine (γ-Glu-Phe) is a gamma-glutamyl derivative of the essential amino acid phenylalanine. [, , , ] It is found naturally in trace amounts in certain plant seeds like Dolichos. [] In humans, γ-Glu-Phe is identified as an intermediate metabolite in the gamma-glutamyl cycle, a pathway crucial for glutathione synthesis and amino acid transport. [, ] Elevated levels of γ-Glu-Phe are observed in the urine of newborns with phenylketonuria, a genetic disorder affecting phenylalanine metabolism. [, ]
The compound H-gamma-glu-phe-oh is a peptide that consists of a gamma-glutamic acid (gamma-glutamate) and phenylalanine linked by a peptide bond, with an alcohol functional group. This compound is part of a broader category of gamma-glutamyl peptides, which are known for their biological significance and potential therapeutic applications.
H-gamma-glu-phe-oh can be synthesized through various methods, primarily utilizing solid-phase peptide synthesis techniques and enzymatic reactions involving gamma-glutamyltranspeptidases. These enzymes facilitate the formation of gamma-glutamyl bonds, which are crucial for the synthesis of various biologically active peptides.
H-gamma-glu-phe-oh is classified as a gamma-glutamyl peptide, a subclass of peptides characterized by the presence of gamma-glutamic acid. This classification is important due to the unique properties and reactions associated with gamma-glutamyl compounds, particularly in biochemical processes.
The synthesis of H-gamma-glu-phe-oh typically involves solid-phase peptide synthesis (SPPS) or enzymatic methods.
The choice between SPPS and enzymatic synthesis depends on factors such as desired yield, purity, and complexity of the target compound. Enzymatic methods offer advantages in specificity and environmental sustainability.
The molecular structure of H-gamma-glu-phe-oh features:
The molecular formula for H-gamma-glu-phe-oh can be represented as C₁₃H₁₅N₃O₄S, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The specific stereochemistry at each chiral center can influence its biological activity.
H-gamma-glu-phe-oh can undergo several chemical reactions:
The reactivity of H-gamma-glu-phe-oh is influenced by its functional groups; for instance, the hydroxyl group can participate in esterification reactions.
The mechanism by which H-gamma-glu-phe-oh exerts its effects involves interactions with specific receptors or enzymes within biological systems. For example:
Research has shown that compounds like H-gamma-glu-phe-oh may enhance cellular uptake of amino acids due to their structural similarity to natural substrates involved in these processes.
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to assess purity and confirm structure during synthesis .
H-gamma-glu-phe-oh has several potential applications in scientific research:
Gamma-glutamyl transpeptidase (GGT; EC 2.3.2.2) is the primary biocatalyst responsible for γ-glutamylphenylalanine synthesis. This enzyme facilitates the transfer of the γ-glutamyl moiety from glutathione (γ-Glu-Cys-Gly) or glutamine to acceptor amino acids like phenylalanine through transpeptidation. The reaction mechanism involves two critical steps: (1) Nucleophilic attack by the enzyme's conserved threonine residue on the γ-carboxyl group of the donor substrate, forming a γ-glutamyl-enzyme intermediate; and (2) Nucleophilic displacement by phenylalanine, releasing γ-Glu-Phe [2] [9].
Table 1: GGT-Catalyzed Reactions Relevant to γ-Glu-Phe Synthesis
Reaction Type | Chemical Equation | pH Optimum | Primary Product |
---|---|---|---|
Transpeptidation | γ-Glu-X + Phe → γ-Glu-Phe + X | Alkaline (pH 8.0-9.5) | γ-Glutamylphenylalanine |
Hydrolysis | γ-Glu-X + H₂O → Glutamate + X | Acidic (pH 6.0-7.0) | Free glutamate |
Autotranspeptidation | γ-Glu-X + γ-Glu-X → (γ-Glu)₂-X + X | Neutral | Poly-γ-glutamates |
Bacterial GGTs exhibit superior transpeptidation efficiency compared to mammalian isoforms due to their broader substrate specificity and absence of glycosylation. Escherichia coli GGT demonstrates exceptional phenylalanine acceptance kinetics, with a reported Km of 3.2 × 10⁻² M for Phe, making it particularly suitable for dipeptide synthesis [2]. Reaction optimization studies reveal that alkaline conditions (pH 8.5-9.0) favor transpeptidation over hydrolysis, significantly enhancing γ-Glu-Phe yield by suppressing competitive hydrolytic pathways [9].
Bacillus amyloliquefaciens (GBA) employs a glutathione-independent γ-glutamylation pathway for γ-Glu-Phe production. This strain expresses high intracellular GGT activity (approximately 15 U/mg protein) and efficiently utilizes glucose or sucrose as carbon sources without requiring exogenous glutamate supplementation. During fed-batch fermentation, B. amyloliquefaciens achieves γ-Glu-Phe titers exceeding 2.5 g/L in optimized media, with phenylalanine feeding strategies preventing substrate inhibition [3]. The extracellular localization of its GGT facilitates downstream purification of synthesized dipeptides.
Aspergillus oryzae (GAO) utilizes a dual-enzyme system involving both GGT and L-glutaminase (EC 3.5.1.2) for γ-Glu-Phe biosynthesis. The glutaminase first hydrolyzes glutamine to glutamate and ammonia, providing the γ-glutamyl donor pool. Subsequently, membrane-associated GGT catalyzes transpeptidation with phenylalanine. This species demonstrates exceptional environmental tolerance, maintaining enzymatic activity at salt concentrations up to 15% w/v, making it ideal for soy sauce fermentation matrices where γ-Glu-Phe enhances umami perception [3] [4]. Post-enzymatic reaction mixtures containing γ-Glu-Phe from A. oryzae intensify umami intensity in commercial soy sauce by 35-40% and model chicken broth by 25-30% compared to controls [3].
Table 2: Comparative Analysis of Microbial Production Strains for γ-Glu-Phe Biosynthesis
Characteristic | Bacillus amyloliquefaciens | Aspergillus oryzae |
---|---|---|
Primary Enzymes | Gamma-glutamyl transpeptidase | GGT + L-glutaminase |
Glutamate Dependency | Independent | Dependent |
Optimal pH | 8.0-8.5 | 6.5-7.5 |
Salt Tolerance | Moderate (≤10% NaCl) | High (≤15% NaCl) |
γ-Glu-Phe Titer | >2.5 g/L | 1.8-2.2 g/L |
Umami Enhancement | 20-25% in broths | 30-40% in soy sauce |
Industrial Application | Pure dipeptide production | Fermented food enhancement |
Metabolic engineering strategies focus on optimizing precursor availability and eliminating competitive pathways:
Glutamate Supply Enhancement: Overexpression of feedback-resistant glutamate dehydrogenase (gdhAfr) in Corynebacterium glutamicum increases intracellular glutamate pools by 3.5-fold. Deletion of the glutamate degradation pathway (gabDTP operon) further prevents conversion to succinate semialdehyde, redirecting carbon flux toward γ-glutamyl donors [5].
Phenylalanine Pathway Engineering: In Pseudomonas putida KT2440, disruption of the pheA gene encoding chorismate mutase-prephenate dehydratase eliminates phenylalanine feedback inhibition. Coupled with overexpression of DAHP synthase (aroGfbr), this modification increases intracellular Phe availability by 220% compared to wild-type strains [7].
Transporter Engineering: Introduction of the yeeF glutamate-cysteine transporter from E. coli into production hosts enhances glutathione precursor uptake. Simultaneously, deletion of the ggt gene encoding γ-glutamyl cyclotransferase prevents γ-Glu-Phe degradation, extending product stability during fermentation [5].
Co-factor Optimization: NADPH regeneration is critical for glutamate synthesis. P. putida strains with disrupted glucose repressor hexR exhibit 40% higher NADPH availability due to upregulation of the Entner-Doudoroff pathway, improving γ-Glu-Phe yields to 18.1% C-mol yield in fed-batch systems [7].
Proteolytic processing contributes to γ-glutamyl dipeptide formation through both enzymatic and non-enzymatic pathways:
γ-Glutamyl Cyclotransferase (ChaC) Activity: Cytosolic ChaC enzymes (EC 4.3.2.6) convert glutathione to 5-oxoproline and cysteinylglycine, but also catalyze the reverse reaction under specific pH conditions. In Lactobacillus reuteri sourdough fermentation, ChaC-mediated γ-glutamyl transfer generates γ-Glu-Phe at concentrations 8-fold higher than chemically acidified controls. Proteomic analysis reveals ChaC expression correlates with γ-Glu-Phe accumulation (R²=0.93) during fermentation [10].
Plant γ-Glutamyl Peptidases: Arabidopsis γ-glutamyl peptidases GGP1 and GGP3 process glutathione conjugates to cysteine derivatives. Heterologous expression of GGP1 in microbial systems enhances γ-Glu-Phe production by 5-fold through cleavage of competing γ-glutamyl-glutathione intermediates. These peptidases exhibit strict specificity for the γ-glutamyl bond, preventing peptide backbone hydrolysis [8].
Proteolysis-Dependent Generation: During soybean fermentation, endogenous proteases release glutamyl-peptides from storage proteins. Subsequent GGT-mediated transpeptidation with free phenylalanine yields γ-Glu-Phe. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) analyses confirm a positive correlation (p<0.01) between protease activity and γ-Glu-Phe concentration in Aspergillus oryzae-inoculated soy mash, with levels reaching 280 ± 15 mg/kg in mature fermentations [4].
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